11β-HSD1 Pharmacophore Identity: Non-Fluorinated Scaffold vs. Fluorinated Analog WAY-312491
The target compound is the direct des-fluoro structural analog of WAY-312491, a recognized 11β-HSD1 inhibitor. In this class, the phenylpiperazine-sulfonyl scaffold is the core pharmacophore . The target compound's phenyl ring lacks the fluorine atom present in WAY-312491 (MW: 399.5 vs. 417.5 g/mol). This molecular distinction is critical for SAR studies; fluorine atoms are known to enhance CYP450 inhibitory activity in 11β-HSD1 programs, making the non-fluorinated compound essential for establishing a baseline for CYP inhibition selectivity [1].
| Evidence Dimension | Molecular Weight and Fluorine Content |
|---|---|
| Target Compound Data | MW = 399.5 g/mol; Number of Fluorine Atoms = 0 |
| Comparator Or Baseline | WAY-312491 (Fluorinated Analog): MW = 417.5 g/mol; Number of Fluorine Atoms = 1 |
| Quantified Difference | Delta MW = 18.0 g/mol; Absence of C-F bond reduces potential for CYP450 engagement. |
| Conditions | Structural comparison based on canonical SMILES and vendor data (Aladdin). |
Why This Matters
Procuring the non-fluorinated compound provides the mandatory control for dissecting fluorine-induced metabolic stability from unwanted CYP inhibition in 11β-HSD1 inhibitor optimization cascades.
- [1] Renz, M., et al. (2012). Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1. US Patent US20120108579A1. View Source
